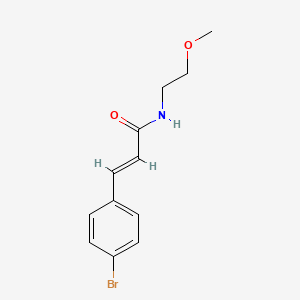

3-(4-bromophenyl)-N-(2-methoxyethyl)acrylamide

説明

Synthesis Analysis

The synthesis of N-(2-bromo-4-methoxyphenyl)acrylamide derivatives involves acylation reactions. One method introduced by Yuan Jia-cheng (2012) demonstrates the acylation of 2-bromo-4-methoxyaniline with acryloyl chloride, yielding a 95.7% yield. This method highlights the importance of reactant molar ratio, reaction temperature, and time, as well as the addition of alkali, for achieving high yields and environmental benignity (Yuan, 2012).

Molecular Structure Analysis

Studies involving the molecular structure of related acrylamide compounds have been conducted using X-ray diffraction and spectroscopic methods. For example, the analysis of novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide provided insights into its crystalline structure, indicating a triclinic system and detailed lattice constants. Computational methods, including density functional theory (DFT), have also been employed to elucidate the geometry, vibrational frequencies, and electronic properties of these compounds, offering a comprehensive understanding of their molecular structure (Demir et al., 2015).

Chemical Reactions and Properties

The reactivity and chemical behavior of acrylamide derivatives have been explored through various studies. For instance, the synthesis of novel copolymers with glycidyl methacrylate showcases the reactivity of N-(4-bromophenyl)-2-methacrylamide, revealing insights into monomer reactivity ratios and thermal properties. Such studies are crucial for understanding the polymerization behavior and designing materials with desired properties (Soykan et al., 2008).

Physical Properties Analysis

The solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol–ethanol solutions has been measured, providing valuable data for industrial process design. Such studies contribute to a deeper understanding of the solid–liquid equilibrium and the impact of solvent composition on solubility, which is essential for the development of pharmaceuticals and polymers (Xinding Yao et al., 2010).

科学的研究の応用

Chemistry and Biochemistry of Acrylamides

Acrylamide, a compound structurally related to 3-(4-bromophenyl)-N-(2-methoxyethyl)acrylamide, is widely utilized in industrial processes for the synthesis of polyacrylamide. Polyacrylamide finds applications in various sectors including soil conditioning, wastewater treatment, and as a solid support in laboratory protein separation techniques. The extensive research on acrylamide, motivated by its presence in processed foods and potential health impacts, has fostered a deeper understanding of its chemistry, biochemistry, and safety profiles. This foundational knowledge is crucial for exploring the scientific applications of structurally related acrylamides, including this compound, in diverse fields such as environmental science, toxicology, and materials science (Friedman, 2003).

Polyacrylamide in Environmental Applications

The use of polyacrylamide, which can be derived from acrylamide-based compounds like this compound, extends to environmental applications, notably in soil and water conservation. The material's role in reducing erosion and improving water quality by facilitating sedimentation illustrates its importance in sustainable environmental management practices. Research focused on quantifying polyacrylamide in environmental samples highlights the ongoing efforts to optimize its application while assessing its ecological footprint (Lu & Wu, 2003).

Acrylamide-based Microgels in Nanotechnology

Acrylamide-based microgels, including those derived from this compound, have garnered attention for their potential in nanotechnology and drug delivery systems. Their ability to respond to environmental stimuli makes them ideal candidates for targeted drug delivery and release, highlighting the versatility of acrylamide derivatives in developing advanced medical therapies (Begum et al., 2019).

Acrylamides as Potassium Channel Modulators

The structural features of acrylamide compounds, such as this compound, have been explored for their potential in modulating potassium channels. This application is significant in the field of medicinal chemistry, where such compounds are investigated for their therapeutic potential in treating a variety of diseases by targeting ion channels (Nardi & Olesen, 2007).

特性

IUPAC Name |

(E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-16-9-8-14-12(15)7-4-10-2-5-11(13)6-3-10/h2-7H,8-9H2,1H3,(H,14,15)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWHOXCFVIMAHI-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C=CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)/C=C/C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)

![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)

![methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)

![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)

![2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)

![N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)

![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)

![7-(2-furyl)-N-[2-(phenylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632364.png)

![1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-3,5-dimethylpiperidine](/img/structure/B4632382.png)

![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4632396.png)

![4-(5-chloro-2-methylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4632397.png)